molecular formula C14H23N7O6 B13334238 PD-1 Inhibitor 16

PD-1 Inhibitor 16

Cat. No.: B13334238
M. Wt: 385.38 g/mol
InChI Key: RKAIKBRLPZSBRN-CFGJQEBVSA-N
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Description

Biological Significance of Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) in Immune Homeostasis

Programmed Death-1 (PD-1), a receptor expressed on the surface of activated T cells, B cells, and other immune cells, plays a crucial role in maintaining immune homeostasis and self-tolerance. mdpi.comfulcrumtx.com Its primary ligand, Programmed Death-Ligand 1 (PD-L1), is a transmembrane protein that can be expressed on a wide variety of cell types, including antigen-presenting cells (APCs) and non-hematopoietic cells. xiahepublishing.comnih.gov

Under normal physiological conditions, the interaction between PD-1 and PD-L1 delivers an inhibitory signal to T cells. fulcrumtx.comucdavis.edu This "off switch" is vital for preventing excessive immune responses that could lead to autoimmune diseases and for downregulating inflammation following the clearance of a pathogen. fulcrumtx.comnih.gov The engagement of PD-1 by PD-L1 leads to the recruitment of phosphatases, which in turn dephosphorylate key signaling molecules downstream of the T-cell receptor (TCR), thereby dampening T-cell activation, proliferation, and cytokine production. xiahepublishing.comspringer.com This regulatory mechanism is essential for maintaining the delicate balance of the immune system.

Pathophysiological Role of PD-1/PD-L1 Interaction in Tumor Immune Evasion Mechanisms

Cancer cells can exploit the PD-1/PD-L1 pathway to evade destruction by the immune system. mdpi.comxiahepublishing.com Many tumors upregulate the expression of PD-L1 on their surface. nih.govucdavis.edu When tumor-infiltrating T cells, which recognize cancer antigens, express PD-1, the binding of tumor-associated PD-L1 to this receptor triggers the same inhibitory signals that regulate normal immune responses.

This leads to a state of T-cell "exhaustion," characterized by reduced proliferation, decreased production of cytotoxic molecules, and an impaired ability to kill cancer cells. springer.compwr.edu.pl By activating this checkpoint, cancer cells effectively create an immunosuppressive tumor microenvironment, allowing them to grow and spread unchecked. mdpi.comucdavis.edu The overexpression of PD-L1 on tumor cells has been correlated with poor prognosis in various cancer types. xiahepublishing.com

Overview of Therapeutic Strategies Targeting the PD-1/PD-L1 Axis

The discovery of the role of the PD-1/PD-L1 axis in tumor immune evasion has led to the development of a powerful class of immunotherapies known as immune checkpoint inhibitors. mdpi.compwr.edu.pl The primary strategy involves using monoclonal antibodies (mAbs) that are specifically designed to block the interaction between PD-1 and PD-L1. ucdavis.educhemietek.com

These antibodies can be directed against either the PD-1 receptor or the PD-L1 ligand. By physically obstructing their binding, these therapeutic agents prevent the delivery of the inhibitory signal to T cells. fulcrumtx.com This "releases the brakes" on the immune system, allowing T cells to recognize and mount a robust attack against cancer cells. pwr.edu.plchemietek.com Several anti-PD-1 and anti-PD-L1 monoclonal antibodies have been approved for the treatment of a wide range of cancers, demonstrating significant and durable clinical responses in a subset of patients. patsnap.comdcchemicals.com

Therapeutic Strategy Mechanism of Action Examples of Approved Drugs
Anti-PD-1 Antibodies Bind to the PD-1 receptor on T cells, preventing its interaction with PD-L1.Pembrolizumab, Nivolumab, Cemiplimab
Anti-PD-L1 Antibodies Bind to the PD-L1 ligand on tumor cells and other cells, preventing its interaction with PD-1.Atezolizumab, Durvalumab, Avelumab

Rationale for Small Molecule and Peptide-Based PD-1/PD-L1 Inhibitors in Cancer Immunotherapy Research

While monoclonal antibodies have revolutionized cancer treatment, they are not without limitations. These include the high cost of production, the need for intravenous administration, and potential for immune-related adverse events. tandfonline.comnih.govgsk.com These challenges have spurred the research and development of alternative therapeutic modalities, such as small molecule and peptide-based inhibitors of the PD-1/PD-L1 pathway. nih.govtandfonline.com

Small molecules offer several potential advantages, including the possibility of oral bioavailability, which would improve patient convenience. nih.govgsk.com They may also have better penetration into the tumor microenvironment due to their lower molecular weight. nih.gov Peptide-based inhibitors, which can be designed to mimic specific binding domains, also hold promise as highly specific and potent therapeutic agents. tandfonline.comnih.gov The development of these non-antibody-based inhibitors represents a vibrant and promising area of cancer immunotherapy research, aimed at overcoming the limitations of current treatments. pwr.edu.plgsk.com

PD-1 Inhibitor 16: A Closer Look

Within the expanding landscape of small molecule PD-1/PD-L1 inhibitors, "this compound" (also known as MAX-10181 or Aurigene Compound 16) has emerged as a compound of significant interest. xiahepublishing.comchemietek.comaxonmedchem.com

Chemical and Physical Properties

This compound is a small molecule peptidomimetic inhibitor. chemietek.comaxonmedchem.com Its chemical name is (2S,3S)-2-(3-((S)-3-amino-3-oxo-1-(3-(piperazin-1-yl)-1,2,4-oxadiazol-5-yl)propyl)ureido)-3-hydroxybutanoic acid. axonmedchem.com This compound is reported to be soluble in water and DMSO. axonmedchem.com

Property Value Source
Compound Name This compound axonmedchem.com
Aliases MAX-10181, Aurigene Compound 16 xiahepublishing.comchemietek.com
CAS Number 2005454-12-4 axonmedchem.com
Molecular Formula C14H23N7O6 axonmedchem.com
Molecular Weight 385.38 g/mol axonmedchem.com
Class Small molecule peptidomimetic tandfonline.comaxonmedchem.com
Bioavailability Orally bioavailable chemietek.comaxonmedchem.com

Preclinical Research and Findings

Preclinical studies have begun to elucidate the mechanism and potential efficacy of this compound. It has been shown to be an orally active inhibitor of the PD-1/PD-L1 pathway. springer.com Research presented in 2024 indicated that in an animal model of glioblastoma, the combination of MAX-10181 with temozolomide (B1682018) effectively prolonged survival by 50% compared to temozolomide alone. larvol.com

In head-to-head tests using a human PD-L1 knock-in MC38 cell line in human PD-1 knock-in mice, MAX-10181 demonstrated efficacy similar to the monoclonal antibody durvalumab. dcchemicals.com Further research published in June 2025 confirmed that MAX-10181 potently disrupts the human PD-1/PD-L1 binding with an IC50 value in the nanomolar range. researchgate.net

The mechanism of action for this class of small molecules involves inducing the dimerization of PD-L1, which blocks the binding site for PD-1. newswise.com X-ray crystallography has elucidated the binding interactions that stabilize these inhibitors at the PD-L1 interface. researchgate.net Cellular assays have demonstrated dose-dependent T-cell activation, highlighting the immunomodulatory potential of the compound. researchgate.net

Clinical Development

This compound, under the identifier MAX-10181, has entered a Phase 1 clinical trial (NCT04122339). nih.govclinicaltrials.gov This multi-center, first-in-human, open-label, single-arm, dose-escalation study was designed to evaluate the safety and tolerability of orally administered MAX-10181 in patients with advanced solid tumors for whom no established standard therapy is available. clinicaltrials.gov The trial was initiated in Australia. nih.gov As of early 2022, the trial's status was listed as recruiting. clinicaltrials.gov Further results from this trial are awaited to determine the clinical potential of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H23N7O6

Molecular Weight

385.38 g/mol

IUPAC Name

(2S)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid

InChI

InChI=1S/C14H23N7O6/c1-7(22)10(12(24)25)18-14(26)17-8(6-9(15)23)11-19-13(20-27-11)21-4-2-16-3-5-21/h7-8,10,16,22H,2-6H2,1H3,(H2,15,23)(H,24,25)(H2,17,18,26)/t7?,8-,10-/m0/s1

InChI Key

RKAIKBRLPZSBRN-CFGJQEBVSA-N

Isomeric SMILES

CC([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)N2CCNCC2)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)N2CCNCC2)O

Origin of Product

United States

Discovery and Synthetic Strategies for Pd 1 Inhibitor 16

Origins and Initial Characterization of PD-1 Inhibitor 16 (PD-1/PD-L1-IN-16 / Compound M23)

This compound, designated as Compound M23 in its initial publication, was discovered as part of a research effort to develop novel, potent inhibitors of the PD-1/PD-L1 interaction. patsnap.comresearchgate.net It belongs to a series of compounds built upon a 4-phenylindoline scaffold. patsnap.comresearchgate.net The discovery was rooted in the strategy of blocking the PD-1/PD-L1 pathway, a compelling approach in tumor immunotherapy that has seen immense success with antibody-based therapies. patsnap.comresearchgate.net

In biochemical assays, Compound M23 demonstrated a potent ability to disrupt the human PD-1/PD-L1 interaction, exhibiting an IC₅₀ value of 53.2 nM. patsnap.comresearchgate.netmedchemexpress.com This positions it as one of the most effective compounds within its synthesized series. patsnap.comresearchgate.net Further computational analysis through molecular docking was conducted to explore its binding mode with the dimeric form of PD-L1, suggesting that Compound M23 is a promising lead compound for the continued development of small-molecule PD-1/PD-L1 axis inhibitors. patsnap.comresearchgate.net

Compound NameSynonym(s)Chemical ClassKey Finding
This compound PD-1/PD-L1-IN-16, Compound M234-phenylindolinePotent inhibitor of the PD-1/PD-L1 interaction with an IC₅₀ of 53.2 nM. patsnap.comresearchgate.netmedchemexpress.com

Rational Design Principles for PD-1/PD-L1 Interaction Antagonists

The journey from concept to a viable inhibitor like Compound M23 relies on sophisticated design principles aimed at disrupting the extensive and relatively flat protein-protein interface (PPI) of the PD-1/PD-L1 complex.

A critical breakthrough in the design of small-molecule PD-1/PD-L1 inhibitors was the elucidation of the crystal structure of the human PD-1/PD-L1 complex. nih.gov This provided a detailed molecular map of the interaction surface, highlighting key residues and "hot spots" essential for binding. nih.gov Structure-based design leverages this information to create molecules that fit into specific pockets and disrupt these critical interactions. A pivotal discovery was that early small-molecule inhibitors from Bristol-Myers Squibb (BMS) did not bind at the protein-protein interface in a 1:1 competitive manner, but rather bound to a hydrophobic tunnel on PD-L1, inducing and stabilizing a PD-L1 dimer. mdpi.comnih.gov This dimerization occludes the PD-1 binding site, representing a novel inhibitory mechanism that has since guided the design of many subsequent small-molecule antagonists. mdpi.comnih.gov

Computational techniques are indispensable tools in modern drug discovery, enabling the rapid screening of vast chemical libraries and the prediction of molecular interactions. nih.gov For PD-1/PD-L1 inhibitors, these methods have been crucial.

Virtual Screening: This involves using computer algorithms to search large databases of compounds to identify those that are most likely to bind to the target protein, in this case, PD-L1. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. nih.gov For instance, the binding mode of Compound M23 was investigated using molecular docking to understand its interaction with the PD-L1 dimer. patsnap.comresearchgate.net This helps rationalize the compound's activity and provides insights for further optimization.

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of atoms and molecules over time, providing a deeper understanding of the stability of the ligand-protein complex and the conformational changes that may occur upon binding. mdpi.com

These computational approaches, often used in concert, significantly streamline the discovery process, reduce costs, and improve the success rate of identifying potent lead compounds. nih.gov

Chemical Synthesis Methodologies for this compound and Related Analogs

The creation of PD-1/PD-L1 inhibitors, whether they are peptides or small molecules like Compound M23, requires distinct and specialized synthetic strategies.

While Compound M23 is a small molecule, the development of peptide-based inhibitors represents a significant parallel effort in targeting the PD-1/PD-L1 pathway. These peptides are often derived from the interacting domains of PD-1 or PD-L1 themselves. The primary method for their creation is Fmoc-based solid-phase peptide synthesis (SPPS) . kluweriplaw.com In this technique, amino acids are sequentially coupled to a growing peptide chain that is anchored to an insoluble solid support (resin). The fluorenylmethyloxycarbonyl (Fmoc) group is used as a temporary protecting group for the N-terminus of the amino acid, which is removed at each cycle to allow the next amino acid to be added. This method is highly efficient, automatable, and allows for the synthesis of peptides of considerable length. kluweriplaw.com

The synthesis of small-molecule inhibitors like Compound M23 involves multi-step organic synthesis. The development of the 4-phenylindoline series, to which M23 belongs, relied on established chemical reactions to build the core scaffold and introduce diverse functional groups to explore the structure-activity relationship (SAR). patsnap.comresearchgate.net The general approach for these types of compounds often involves key chemical transformations such as:

Cross-coupling reactions: Palladium-catalyzed reactions like the Suzuki or Heck coupling are frequently used to form carbon-carbon bonds, essential for creating the biaryl or aryl-heteroaryl structures common in PD-L1 inhibitors.

Amidation reactions: The formation of amide bonds is another common step, used to link different fragments of the molecule together.

Functional group interconversions: Standard organic reactions are used to modify functional groups, for example, reducing a nitro group to an amine or converting a carboxylic acid to an ester or amide, to fine-tune the compound's properties.

The specific synthesis of Compound M23 and its analogs involved creating a novel series of 4-phenylindolines that featured a (5-cyanopyridin-3-yl)methoxy moiety, a structural element key to its potent inhibitory activity. patsnap.comresearchgate.net

Molecular Interaction and Preclinical Efficacy of Pd 1 Inhibitor 16

Binding Affinity and Kinetic Characterization of PD-1 Inhibitor 16

The efficacy of a programmed death-1 (PD-1) inhibitor is fundamentally linked to its ability to bind to its target and disrupt the interaction with its ligand, programmed death-ligand 1 (PD-L1). This section details the binding affinity and kinetic properties of this compound, a small molecule designed to modulate the PD-1/PD-L1 pathway.

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It quantifies the concentration of an inhibitor required to block 50% of a specific biological or biochemical function. For PD-1 inhibitors, this typically involves assays that measure the disruption of the PD-1/PD-L1 interaction.

Interactive Table: Comparative IC50 Values of Various Small Molecule Inhibitors

Compound Name Target(s) IC50 Value
BMS202 hydrochloride PD-1/PD-L1 18 nM
ARB-272572 PD-L1 400 pM
WNY0824 BRD4 / PLK1 109 nM / 22 nM

The dissociation constant (Kd) is a measure of the binding affinity between a ligand (the inhibitor) and a protein (the target). A lower Kd value signifies a stronger binding affinity.

Specific Kd values for "this compound" are not detailed in the search results. However, for context, a novel SARS-CoV-2 Main Protease (Mpro) inhibitor was found to bind to its target with a Kd of 1.3 µM. glixxlabs.com The determination of the Kd for this compound would be a crucial step in its preclinical evaluation to understand the stability of the inhibitor-target complex.

A variety of biophysical techniques are employed to characterize the binding interactions of small molecules with their protein targets. These methods provide detailed insights into the binding affinity, kinetics, and thermodynamics of the interaction.

Microscale Thermophoresis (MST): This technique measures the motion of molecules in a temperature gradient, which is sensitive to changes in size, charge, and solvation entropy. It is a powerful tool for quantifying binding affinities, such as the Kd, in a solution-based format.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide atomic-level information about the binding interface between a small molecule and its target protein. It can identify the specific amino acid residues of the protein that are involved in the interaction and can also be used to determine the binding affinity and kinetics. The purity and structure of small molecules like BMS202 hydrochloride and ARB-272572 are often confirmed using techniques including 1H-NMR. axonmedchem.comaxonmedchem.com

Other biophysical methods that could be utilized in the study of this compound include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which provide real-time data on binding kinetics and the thermodynamic parameters of the interaction, respectively.

Structure-Activity Relationship (SAR) of this compound Analogs

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. By systematically modifying the chemical structure of this compound and evaluating the resulting analogs, researchers can identify the key molecular features responsible for its biological activity.

A pharmacophore is an abstract description of the molecular features that are necessary for a drug to recognize and bind to its biological target. Identifying the pharmacophore of this compound would involve pinpointing the essential hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features that govern its interaction with the PD-1 protein. This understanding is crucial for the rational design of more potent and selective analogs.

A detailed understanding of how this compound fits into the binding pocket of the PD-1 protein is fundamental for SAR studies. This involves identifying the specific amino acid residues of PD-1 that form key interactions—such as hydrogen bonds, salt bridges, and hydrophobic contacts—with the inhibitor. Computational modeling, guided by experimental data from techniques like X-ray crystallography or NMR, can be used to visualize and analyze these interactions. For example, studies on other small molecule inhibitors have elucidated how they bind to subsites within their target proteins. glixxlabs.com This knowledge allows for targeted modifications to the inhibitor's structure to enhance its affinity and specificity for the PD-1 binding pocket.

Correlating Structural Modifications with Inhibitory Potency

The inhibitory potency of small-molecule inhibitors targeting the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway is intricately linked to their chemical structures. Research and patent literature, particularly concerning compounds developed by Incyte Corporation, reveals that "this compound" likely refers to a class of compounds under the designation "General Structure 16" rather than a single molecule. nih.govnih.gov This class of molecules is characterized by a biphenyl (B1667301) core linked to diheterocyclic five-membered aromatic rings through an amide bond. nih.gov The structure-activity relationship (SAR) studies on these and related compounds highlight key molecular features that govern their ability to inhibit the PD-1/PD-L1 interaction.

The core scaffold of these inhibitors often includes a biphenyl group, which has been identified as a crucial component for activity. acs.org Modifications to this central moiety and its connected chemical groups have been systematically explored to optimize potency. For instance, compounds within the "General Structure 16" series from Incyte have demonstrated potent inhibitory activity, with the most effective molecules achieving IC₅₀ values below 100 nM in Homogeneous Time-Resolved Fluorescence (HTRF) binding assays. nih.gov

A notable observation from the SAR studies on this class of inhibitors is the tolerance for structural extensions at specific positions. For example, elongation at the 3′ position of the biphenyl ring did not result in a decrease in activity, which might be counterintuitive without considering the crystal structure of the target-inhibitor complex. nih.gov This suggests that the binding pocket of PD-L1 can accommodate additional bulk in this region, a feature that can be exploited for improving pharmacokinetic properties without sacrificing potency.

In a related series of inhibitors from Incyte, the nature of the heterocyclic rings and their substituents plays a significant role in determining the inhibitory concentration. The substitution of the aromatic ring in the biphenyl system with non-aromatic rings like cyclohexene (B86901) or cyclohexane (B81311) leads to a significant drop in the compound's potency. nih.gov Furthermore, in scaffolds based on fused six-membered heteroaromatic rings linked to the biphenyl moiety, the presence and position of nitrogen atoms are critical. The absence of a nitrogen atom at the X₆ position or the presence of one at the X₄ position was reported to reduce the activity of the compounds. nih.gov The most active compounds in this particular series had IC₅₀ values below 10 nM. nih.gov

The table below summarizes the relationship between structural features and the inhibitory potency of various PD-1/PD-L1 small-molecule inhibitors based on findings from multiple research endeavors. nih.govacs.org

Compound Series/Modification Key Structural Feature Observed Potency (IC₅₀/EC₅₀) Reference
General Structure 16 (Incyte) Biphenyl linked to diheterocyclic five-membered rings via amide bond.Best molecules < 100 nM (HTRF assay) nih.gov
Incyte Fused Heteroaromatic Series Biphenyl linked to fused six-membered heteroaromatic rings.Most active compounds < 10 nM (HTRF assay) nih.gov
N-arylated-4-amino piperidine (B6355638) (Incyte) N-arylated-4-amino piperidine moiety.100–500 nM (HTRF assay) nih.gov
Biphenyl Ring Substitution Replacement of biphenyl with cyclohexene or cyclohexane.Significant decrease in potency. nih.gov
Non-symmetrical C2 Inhibitors Nonsymmetrical biphenyl core with different amide linkers and tail groups.Most potent compounds < 300 nM (NFAT assay); Compound 2 EC₅₀ = 21.8 nM. acs.org

These findings underscore the importance of the biphenyl scaffold and specific heteroaromatic systems in achieving high-affinity binding to PD-L1. The mechanism of action for many of these small-molecule inhibitors involves inducing the dimerization of PD-L1, which sterically hinders its interaction with PD-1. acs.orgnih.gov The potency of these compounds, therefore, is a direct reflection of how well their structural attributes facilitate this dimerization and occupy the hydrophobic tunnel at the PD-L1 dimer interface. acs.org

Mechanism of Action of Pd 1 Inhibitor 16 at the Cellular Level

Reversal of PD-1/PD-L1-Mediated T Cell Suppression

The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T cells transmits an inhibitory signal that suppresses T cell activity. amegroups.orgresearchgate.net This leads to a state of T cell "exhaustion," characterized by reduced proliferation, cytokine production, and cytotoxic function. amegroups.orgaacrjournals.org PD-1 inhibitors act by competitively binding to PD-1, thereby preventing its engagement with PD-L1. frontiersin.org This blockade effectively releases the "brake" on the T cells, reversing the immunosuppressive signals within the tumor microenvironment. frontiersin.orgresearchgate.net By interrupting the PD-1/PD-L1 axis, these inhibitors restore the natural ability of the immune system to recognize and attack cancer cells. frontiersin.orgwikipedia.org

Enhancement of T Lymphocyte Function

By blocking the PD-1/PD-L1 pathway, PD-1 inhibitors enhance various aspects of T lymphocyte function, leading to a more robust anti-tumor immune response. frontiersin.org

The engagement of PD-1 by PD-L1 inhibits T cell proliferation and activation. amegroups.orgpnas.org By blocking this interaction, PD-1 inhibitors restore the ability of T cells to become activated and to proliferate upon encountering tumor antigens. aacrjournals.orgamegroups.org This leads to an increased number of tumor-specific T cells capable of mounting an effective anti-tumor response. aacrjournals.org Studies have shown that PD-1 blockade leads to the expansion of T cell clonotypes, indicating a reinvigoration of the T cell population. rupress.org

A primary function of cytotoxic T lymphocytes (CTLs) is to directly kill tumor cells. PD-1 signaling significantly impairs this cytotoxic activity. pnas.orgrupress.org Blockade of the PD-1/PD-L1 pathway restores the cytotoxic potential of tumor-infiltrating T cells. frontiersin.orgrupress.org This enhanced cytotoxicity is a direct consequence of the restored T cell function and increased effector cytokine production. aai.org Studies have demonstrated that PD-1 blockade leads to an increase in the frequency of CD8+ T cells with cytotoxic capabilities within the tumor microenvironment. aai.org

Modulation of Programmed Death-Ligand 1 (PD-L1) Dimerization (for small molecule inhibitors)

Unlike monoclonal antibodies, small molecule inhibitors of the PD-1/PD-L1 pathway, such as those based on a biphenyl (B1667301) scaffold, have a distinct mechanism of action. mdpi.com These small molecules have been shown to induce the dimerization of PD-L1. acs.orgfrontiersin.org This induced dimerization effectively prevents PD-L1 from binding to the PD-1 receptor on T cells. acs.orgnih.gov The inhibitor molecule binds within a hydrophobic tunnel formed at the interface of two PD-L1 monomers, stabilizing the dimeric state and thus blocking the interaction with PD-1. frontiersin.orgnih.gov This novel mechanism offers a different approach to disrupting the PD-1/PD-L1 signaling axis. mdpi.com

Table 1: Research Findings on PD-L1 Dimerization by Small Molecule Inhibitors

Inhibitor Class Mechanism Effect on PD-1/PD-L1 Interaction Key Research Finding
Biphenyl-based small molecules Induces and stabilizes PD-L1 dimerization. mdpi.comacs.org Blocks the binding of PD-L1 to PD-1. nih.gov The inhibitor binds to a hydrophobic pocket formed at the dimer interface. frontiersin.orgnih.gov

Influence on Other Immune Cell Subsets (Preclinical)

While the primary effect of PD-1 inhibitors is on T cells, preclinical studies suggest they can also influence other immune cell populations within the tumor microenvironment. PD-1 is expressed on various immune cells, including B cells, natural killer (NK) cells, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs). researchgate.netfrontiersin.org

Natural Killer (NK) Cells: PD-1 expression on NK cells can inhibit their activation and cytotoxic function. frontiersin.org PD-1 blockade may therefore enhance NK cell-mediated anti-tumor activity. nih.gov

Dendritic Cells (DCs): PD-1 expression on tumor-associated DCs can suppress their ability to prime T cells. frontiersin.org Inhibition of PD-1 on DCs can lead to enhanced priming of tumor-specific CD8+ T cells. frontiersin.org

Myeloid-Derived Suppressor Cells (MDSCs): PD-1 blockade has been associated with a reduction in MDSCs in the tumor microenvironment. jci.org

B Cells: In some preclinical models, response to PD-1 blockade has been associated with an increase in activated B cells. mdpi.com

The interplay between PD-1 inhibitors and these various immune cell subsets is complex and an active area of research. bmj.comelifesciences.org

Table 2: Compound Names Mentioned

Compound Name
PD-1 Inhibitor 16
Interferon-gamma

In Vitro and in Vivo Pharmacodynamics of Pd 1 Inhibitor 16

In Vitro Assessment of PD-1 Inhibitor 16 Efficacy

The initial evaluation of the 16 hit compounds involved a variety of in vitro assays to confirm their ability to bind to their target and functionally block the PD-1/PD-L1 signaling pathway.

A primary screening of 95 candidate compounds led to the identification of 16 distinct small molecules that demonstrated significant inhibition of the PD-1/PD-L1 interaction. nih.govbmj.com These compounds were validated through a homogeneous time-resolved fluorescence (HTRF) binding assay.

The key findings from these assays are:

Out of 95 tested compounds, 16 were confirmed as hits, achieving at least a 50% reduction in the HTRF signal at a concentration of 100 µM, indicating a significant disruption of the PD-1/PD-L1 interaction. nih.govbmj.com

Subsequent dose-response analyses were conducted on these 16 compounds, with 12 demonstrating a clear dose-dependent inhibitory effect. nih.govgenoway.com

Cell-based assays using human tumor cell lines, such as the MDA-MB-231 breast cancer line which expresses significant levels of PD-L1, were employed to confirm the inhibitory activity in a cellular context. nih.gov

The binding of the compounds to PD-L1 was further confirmed using techniques like differential scanning fluorimetry (DSF), which showed a stabilizing effect on the PD-L1 protein. bmj.com

Table 1: HTRF Screening Results for PD-1/PD-L1 Inhibitors

Total Compounds Screened Confirmed Hits (≥50% Inhibition) Hit Rate Assay Method

To assess the ability of these inhibitors to restore T-cell function, co-culture systems involving immune cells and tumor cells were utilized. These assays measure the functional consequences of blocking the PD-1/PD-L1 pathway.

Co-cultures were established using peripheral blood mononuclear cells (PBMCs) and various tumor cells, including those derived from melanoma and breast cancer. nih.gov

The addition of a selected inhibitor from the validated hits (compound 69) to these co-cultures led to the reactivation of T-cells. nih.gov

This T-cell activation was evidenced by increased secretion of interferon-gamma (IFN-γ) and upregulation of the degranulation marker CD107a on CD8+ T cells, both of which are hallmarks of cytotoxic T-cell activity. nih.govnih.gov

The functional outcome of PD-1/PD-L1 blockade is the reversal of T-cell exhaustion, allowing the immune cells to recognize and act against cancer cells. nih.govfrontiersin.org

The impact of the inhibitors on tumor cells within the co-culture systems was also evaluated, primarily by observing the consequences of restored T-cell activity.

In co-cultures of T-cells and tumor cells expressing PD-L1, the presence of a PD-1/PD-L1 inhibitor can lead to enhanced tumor cell killing by the reactivated T-cells. biorxiv.orgmdpi.com

Studies have shown that blocking the PD-1/PD-L1 interaction with small molecules in a co-culture of 3D melanoma spheroids and PBMCs can promote the infiltration of T-cells into the tumor spheroids. genoway.com

The interaction of PD-L1 on tumor cells with PD-1 on T-cells can confer resistance to chemotherapy; blocking this interaction can re-sensitize tumor cells to treatment in a co-culture setting. oncotarget.com

Preclinical In Vivo Evaluation of this compound

Following promising in vitro results, the anti-tumor efficacy of selected small-molecule inhibitors was assessed in preclinical animal models.

Syngeneic mouse models, which utilize immunocompetent mice bearing tumors derived from the same genetic background, are standard for evaluating cancer immunotherapies. mdpi.comresearchgate.net

Studies using these models have demonstrated the potential of small-molecule PD-1/PD-L1 inhibitors to control tumor growth in vivo.

In a humanized PD-1 mouse model implanted with MC38 colorectal cancer cells, a lead small-molecule inhibitor demonstrated the ability to reduce tumor volume. genoway.com

This anti-tumor effect was associated with an increased infiltration of cytotoxic CD8+ T cells into the tumor microenvironment. nih.goviiarjournals.org

Another novel small-molecule inhibitor, SCL-1, was tested in twelve different syngeneic mouse tumor models and showed a markedly greater breadth of antitumor effect compared to an anti-PD-1 antibody, with sensitivity observed in 11 of the 12 tumor types. iiarjournals.orgiiarjournals.org

The anti-tumor activity of SCL-1 was found to be dependent on the presence of CD8+ T cells and the expression of PD-L1 on the tumor cells. iiarjournals.org The tumor growth inhibition rate was also more closely associated with the tumor mutation burden (TMB) for SCL-1 than for the anti-PD-1 antibody. iiarjournals.org

Table 2: Summary of In Vivo Antitumor Activity of SCL-1 in Syngeneic Mouse Models

Total Tumor Models Tested Sensitive Tumors Resistant Tumors Key Dependency

These findings underscore the potential of small-molecule inhibitors like those in the "this compound" series to effectively modulate the immune system for cancer therapy.

Syngeneic Mouse Tumor Models

Immunological Changes within the Tumor Microenvironment

Treatment with PD-1 inhibitors, such as this compound, induces significant immunological shifts within the tumor microenvironment (TME). mdpi.com A primary effect is the reinvigoration of exhausted T cells. mdpi.com By blocking the PD-1/PD-L1 interaction, these inhibitors release the brakes on T-cell activity, enhancing their ability to recognize and attack cancer cells. mdpi.commdpi.com This process is not limited to just T cells; PD-1 is also expressed on other immune cells like B cells and NK cells, and its blockade can influence their functions as well. mdpi.com

The expression of PD-L1 on tumor cells and other immune cells within the TME is a critical factor. mdpi.com While its expression can be heterogeneous, it plays a key role in the adaptive immune resistance of tumors. oncotarget.com The interaction between PD-L1 on T cells and CD80 on antigen-presenting cells (APCs) adds another layer of complexity to the immunomodulatory effects of PD-1 inhibitors. mdpi.com

Analysis of Immune Cell Dynamics in Preclinical Models

The anti-tumor activity of this compound is closely linked to its ability to modulate the dynamics of various immune cell populations within the TME. Preclinical models have been instrumental in dissecting these changes, particularly concerning tumor-infiltrating lymphocytes (TILs) and specific T cell subsets.

Quantification of Tumor-Infiltrating Lymphocytes (TILs)

The density and composition of TILs are significant indicators of tumor behavior and patient outcomes. frontiersin.org High levels of TILs are often associated with a better prognosis and response to immunotherapy in various cancers, including melanoma and non-small cell lung cancer. mdpi.comfrontiersin.org

The presence of TILs, particularly CD8+ T cells, is increasingly recognized as a predictor of response to anti-PD-1/PD-L1 therapies. frontiersin.org Tumors with prominent lymphocytic infiltrates and PD-L1 expression are thought to have the highest potential to benefit from this class of drugs. nih.gov

Phenotypic and Functional Characterization of T Cell Subsets (e.g., CD8+ T cells, Exhausted T cells)

PD-1 inhibitors profoundly impact the phenotype and function of T cell subsets. A key target of this therapy is the population of "exhausted" T cells, which are characterized by high expression of inhibitory receptors like PD-1, TIM-3, and LAG-3, and have diminished effector functions. frontiersin.orgashpublications.org

PD-1 blockade can reinvigorate these exhausted T cells, restoring their ability to proliferate and produce effector cytokines such as IFN-γ and TNF-α. frontiersin.orgfrontiersin.org This leads to an enhanced anti-tumor immune response. For instance, in preclinical models of non-small-cell lung cancer, PD-1 inhibition increased the proliferation of T lymphocytes and enhanced the effector functions of CD4+ T cells. jci.org

Studies have identified specific subsets of T cells that are particularly responsive to PD-1 blockade. For example, circulating PD-1+ early effector memory CD8+ T cells have been associated with early responses to anti-PD-1 therapy. frontiersin.org Furthermore, the combination of TIL therapy with anti-PD-1/PD-L1 treatment has shown promise, as it may lead to a more potent tumor-killing effect of the infused TILs. mdpi.com

Lack of Publicly Available Data for "this compound" Prevents Article Generation

Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific research findings regarding the in vitro and in vivo pharmacodynamics of a compound explicitly identified as "this compound" could be located. The request to generate an article focusing solely on this compound, with detailed research findings and data tables on its interaction with Natural Killer (NK) cells and other innate immune components, cannot be fulfilled at this time due to the absence of specific public data.

While general information on the role of the PD-1/PD-L1 pathway in regulating innate immunity is extensive, the user's strict instructions to adhere to content exclusively about "this compound" prevent the use of this broader data. To do so would be scientifically inaccurate and would not reflect the specific properties of the requested molecule.

Initial searches indicate that "this compound" may be a designation for a preclinical research compound. A product listed as "PD-1/PD-L1-IN-16," also referred to as "Compound M23," with a CAS number of 2005454-12-4, has been identified. However, detailed pharmacodynamic studies outlining its specific effects on NK cells and other innate immune cells are not available in the public domain.

To proceed with the generation of the requested article, specific, non-publicly available research data on "this compound" would be required. Without such data, any attempt to create the specified content would result in speculation and would not meet the required standards of scientific accuracy.

Therefore, the article section on the "," including the role of NK cells and other innate immune components, cannot be generated.

Combinatorial Immunotherapeutic Strategies Involving Pd 1 Inhibitor 16 Preclinical

Synergy with Other Immune Checkpoint Modulators in Preclinical Settings

The primary mechanism of DGKα inhibition is to enhance T-cell activation, providing a strong rationale for combining compound 16 with immune checkpoint inhibitors that release the brakes on the immune system.

Preclinical research has explored the combination of DGKα inhibitors, such as compound 16, with antagonists of CTLA-4. google.com A patent describing DGK inhibitors provides evidence that combining a DGK inhibitor with an anti-CTLA-4 antibody demonstrates strong anti-tumor activity in a mouse colon adenocarcinoma model (MC38). google.com This suggests a potential synergistic effect, where the DGKα inhibitor enhances the T-cell response, which is then sustained by the blockade of the CTLA-4 checkpoint.

Table 1: Preclinical Anti-Tumor Activity of DGKα Inhibitor in Combination with Anti-CTLA-4

Therapeutic AgentCombination AgentPreclinical ModelObserved OutcomeSource
DGKα Inhibitor (e.g., Compound 16)Anti-CTLA-4 AntibodyMC38 Mouse Model (Colon Adenocarcinoma)Strong anti-tumor activity reported. google.com

A review of available scientific literature did not yield specific preclinical studies evaluating the combination of the DGKα inhibitor compound 16 with inhibitors of LAG-3, TIM-3, or VISTA. Research has predominantly focused on its synergy with the PD-1/PD-L1 and CTLA-4 pathways.

Integration with Conventional Cancer Therapies in Preclinical Models

The integration of novel immunotherapies with standard-of-care treatments is a key area of preclinical investigation.

There is no specific preclinical data available from the reviewed sources that details the combination of the DGKα inhibitor compound 16 with conventional chemotherapeutic agents.

Specific preclinical studies assessing the synergistic effects of combining the DGKα inhibitor compound 16 with radiotherapy were not identified in the reviewed literature.

Co-administration with Targeted Molecular Therapies in Preclinical Studies

The potential for combining DGKα inhibition with targeted molecular therapies remains an area for future investigation. Currently, there are no available preclinical studies from the reviewed sources that specifically assess the co-administration of compound 16 with targeted molecular therapies. The primary focus of its preclinical evaluation has been on its combination with anti-PD-1 therapy, where it has shown significant tumor growth suppression in multiple cell-derived xenograft (CDX) models. acs.orgacs.org

Table 2: Preclinical Anti-Tumor Activity of Compound 16 in Combination with Anti-PD-1 Therapy

Therapeutic AgentCombination AgentPreclinical Model TypeObserved OutcomeSource
Compound 16 (DGKα Inhibitor)Anti-PD-1 TherapyCell-Derived Xenograft (CDX) ModelsSignificant tumor growth suppression. acs.orgacs.org

Kinase Inhibitors (e.g., CDK4/6, PI3K)

There is no available preclinical data examining the combination of PD-1 Inhibitor 16 with CDK4/6 inhibitors or PI3K inhibitors.

COX2 Inhibitors

No published studies were found that evaluate the synergistic antitumoral effects of combining this compound with COX2 inhibitors in a preclinical setting.

Synergistic Effects with Antigen-Specific Immunization Strategies (e.g., Neoantigen Vaccines)

Preclinical research on the combination of this compound with neoantigen vaccines has not been made publicly available.

Influence of the Microbiome on this compound Efficacy (Preclinical)

There is no available data from preclinical models that describes how the gut microbiome influences the therapeutic efficacy of this compound.

Compound Names

A table of compound names cannot be generated as no specific compounds were discussed in relation to this compound based on available data.

Future Research Directions and Unanswered Questions

Refinement of PD-1 Inhibitor 16 Potency and Selectivity

A primary objective in the development of any new therapeutic agent is the optimization of its potency and selectivity. For a PD-1 inhibitor, potency refers to the concentration of the compound required to achieve a desired level of inhibition of the PD-1/PD-L1 interaction. High potency is desirable as it can lead to greater efficacy at lower concentrations.

Selectivity, on the other hand, pertains to the inhibitor's ability to bind to its intended target (PD-1) without significantly interacting with other molecules in the body. A lack of selectivity can lead to off-target effects. Future research on this compound should focus on medicinal chemistry efforts to modify its structure to enhance its binding affinity for PD-1 while minimizing interactions with other proteins, particularly those with similar binding pockets.

Table 1: Key Considerations for Potency and Selectivity Refinement

Research AreaObjectiveMethodologies
Structural Modification Enhance binding affinity to PD-1Structure-activity relationship (SAR) studies, computational modeling
Off-Target Profiling Identify and minimize interactions with other kinases and proteinsKinase profiling assays, proteomics
In Vitro Assays Quantify inhibitory activityHomogeneous Time-Resolved Fluorescence (HTRF) assays, surface plasmon resonance (SPR)

Achieving a balance between high potency and selectivity is crucial for the successful clinical translation of this compound.

Elucidation of Intrinsic and Acquired Resistance Mechanisms to PD-1 Inhibition in Preclinical Models

A significant challenge in cancer immunotherapy is the development of resistance to treatment. nih.govmdpi.com Resistance can be either intrinsic (primary), where the tumor never responds to the therapy, or acquired (secondary), where the tumor initially responds but then progresses. nih.gov Understanding the mechanisms that could lead to resistance to this compound is paramount.

Future preclinical studies should investigate a range of potential resistance mechanisms, including:

Alterations in the tumor microenvironment (TME): This includes changes in the composition of immune cells, such as an increase in regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs), which can suppress the anti-tumor immune response. mdpi.com

Upregulation of alternative immune checkpoints: Tumors may compensate for the blockade of the PD-1 pathway by upregulating other inhibitory receptors on T-cells, such as CTLA-4, TIM-3, or LAG-3, leading to T-cell exhaustion. nih.govmdpi.com

Mutations in the interferon-gamma (IFNγ) signaling pathway: IFNγ is crucial for the anti-tumor effects of immunotherapy. Mutations in genes like JAK1 or JAK2 can render tumor cells insensitive to IFNγ, allowing them to evade immune destruction. nih.govmdpi.com

Table 2: Investigating Resistance Mechanisms

Resistance TypePotential MechanismPreclinical Model Approach
Intrinsic Low tumor mutational burden (TMB), lack of T-cell infiltration ("cold" tumors)Syngeneic mouse models with varying immunogenicity
Acquired Upregulation of alternative checkpoints (e.g., TIM-3, LAG-3)In vivo models with long-term treatment and subsequent tumor analysis
Tumor-Specific Mutations in IFNγ signaling pathway (e.g., JAK1/2)CRISPR-Cas9 gene editing in cancer cell lines to model specific mutations

By elucidating these mechanisms, researchers can develop strategies to overcome resistance, potentially through combination therapies.

Development of Advanced Preclinical Models for Comprehensive Evaluation

To accurately predict the clinical efficacy of this compound, it is essential to utilize advanced preclinical models that faithfully recapitulate the complexity of human tumors and their interaction with the immune system. Traditional preclinical models, such as cell-line-derived xenografts (CDX) in immunocompromised mice, are inadequate for evaluating immunotherapies.

Future research should employ more sophisticated models, including:

Syngeneic mouse models: These models use immunocompetent mice and mouse-derived tumor cell lines, allowing for the study of the interaction between the inhibitor, the tumor, and a fully functional immune system. researchgate.net

Genetically engineered mouse models (GEMMs): GEMMs develop tumors that more closely mimic the genetic and histological features of human cancers, providing a more relevant context for evaluating immunotherapy.

Patient-derived xenografts (PDXs) in humanized mice: PDX models involve implanting patient tumor tissue into immunodeficient mice that have been engrafted with human immune cells. These models offer a personalized approach to preclinical testing.

The use of these advanced models will provide a more comprehensive understanding of the efficacy and potential limitations of this compound.

Exploration of Epigenetic and Metabolic Regulation in Response to this compound

Emerging evidence suggests that epigenetic modifications and cellular metabolism play critical roles in regulating the response to immune checkpoint inhibitors. nih.govnih.gov Future research should investigate how these factors influence the efficacy of this compound.

Epigenetic Regulation: Epigenetic mechanisms, such as DNA methylation and histone modification, can control the expression of genes involved in the immune response, including PD-L1. nih.gov Studies have shown that epigenetic drugs, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, can enhance the effectiveness of PD-1 blockade by increasing the expression of tumor antigens and promoting T-cell infiltration into the tumor. nih.govnih.gov Investigating the combination of this compound with epigenetic modulators is a promising area of future research.

Metabolic Regulation: The metabolic state of both tumor cells and immune cells within the TME can significantly impact the outcome of immunotherapy. nih.govnih.gov Tumor cells often exhibit altered metabolism, characterized by increased glycolysis (the Warburg effect), which can create a nutrient-deprived and immunosuppressive microenvironment. nih.gov PD-1 signaling itself can suppress T-cell metabolism. nih.govresearchgate.net Therefore, exploring how this compound affects the metabolic landscape of the TME and whether metabolic modulators can enhance its anti-tumor activity is a critical unanswered question.

Application of Artificial Intelligence and Machine Learning in PD-1 Inhibitor Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to drug discovery and development, offering the potential to accelerate the identification and optimization of new therapeutic agents. nih.govresearchgate.net For the future development of PD-1 inhibitors, AI and ML can be utilized in several ways:

Virtual Screening: ML models can be trained on large datasets of known chemical compounds and their biological activities to screen vast virtual libraries for novel molecules with the potential to inhibit the PD-1/PD-L1 interaction. mdpi.comnih.gov

Predictive Modeling: AI algorithms can be developed to predict the efficacy of a PD-1 inhibitor based on a patient's genomic and transcriptomic data, aiding in the identification of biomarkers for patient selection. researchgate.net

Drug Design: Generative AI models can be used to design novel molecular structures with optimized properties for potency, selectivity, and pharmacokinetic profiles.

Integrating AI and ML into the research and development pipeline for this compound could significantly streamline its optimization and clinical translation.

Q & A

Q. What is the mechanism of action of PD-1 Inhibitor 16, and how does it modulate immune tolerance?

this compound blocks the PD-1 receptor, disrupting its interaction with ligands PD-L1 and PD-L2. This prevents inhibitory signaling that suppresses T-cell activation, thereby enhancing antitumor immune responses. PD-L1 expression on nonhematopoietic cells can protect tissues from immune-mediated damage, but tumors often exploit this pathway to evade immunity . Methodologically, confirm PD-1/PD-L1 interaction via flow cytometry or immunohistochemistry (IHC) in preclinical models. Assess functional outcomes using T-cell proliferation assays and cytokine release profiles .

Q. What efficacy data support this compound in clinical trials for advanced cancers?

Clinical trials demonstrate objective response rates (ORR) of 18–28% in non-small-cell lung cancer (NSCLC), melanoma, and renal-cell carcinoma (Table 1). Use RECIST criteria for tumor response assessment and Kaplan-Meier analysis for survival endpoints. Note that responses are durable, with 20/31 lasting ≥1 year in follow-up .

Table 1: Efficacy of this compound in Select Cancers

Cancer TypeORR (%)Median OS (months)1-Year OS (%)Reference
NSCLC189.242
Melanoma28Not reached72.9
Renal-cell27Not reportedNot reported

Q. What are the common adverse events (AEs) associated with this compound?

Grade 3–4 AEs occur in 7–14% of patients, including fatigue, pruritus, and immune-related toxicities (e.g., pneumonitis). Monitor patients using CTCAE criteria and implement corticosteroid protocols for severe immune-related AEs .

Advanced Research Questions

Q. How can contradictory biomarker data (e.g., PD-L1 expression) be reconciled in this compound studies?

While PD-L1 positivity correlates with higher ORR (36% vs. 0% in PD-L1-negative tumors in one study ), other trials show no predictive value for PD-L1 in NSCLC . To resolve contradictions, use standardized IHC assays (e.g., Dako 28-8 pharmDx) and consider tumor heterogeneity, dynamic PD-L1 expression, and co-occurring biomarkers (e.g., tumor mutational burden). Subgroup analyses and meta-regression in systematic reviews may clarify context-dependent effects .

Q. What adaptive trial designs are suitable for optimizing this compound research?

Adaptive designs (e.g., Bayesian response-adaptive randomization) allow real-time adjustments based on interim efficacy/safety data. For example, checkpoint inhibitors dominate adaptive trials targeting immune pathways (Figure 4, ). Incorporate biomarkers as enrichment factors and use seamless phase II/III designs to accelerate development .

Q. Which prognostic factors influence survival in real-world cohorts receiving this compound?

Histological differentiation and therapy line impact progression-free survival (PFS) in advanced pancreatic cancer (Figure 2, ). Use Cox proportional hazards models to adjust for confounders like AGEs-RAGE pathway activation, which may attenuate efficacy (△P<0.05, Figure 4, ). Leverage real-world data platforms (e.g., Flatiron Health) for retrospective validation .

Q. How can combination therapies overcome resistance to this compound?

Preclinical models suggest synergy with CTLA-4 inhibitors or targeted therapies (e.g., BRAF/MEK inhibitors in melanoma). Design factorial trials to test combinatorial efficacy and immune correlates (e.g., CD8+ T-cell infiltration). Prioritize combinations with non-overlapping toxicity profiles .

Q. What methodologies identify rare immune-related AEs (irAEs) in this compound use?

Insulin-dependent diabetes occurs in <1% of patients (Table 1, ). Use pharmacovigilance databases (e.g., FAERS) and case-control studies to detect rare AEs. HLA genotyping and autoantibody screening may predict susceptibility .

How can the FINER and PICO frameworks structure this compound research questions?

Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to refine hypotheses. Example:

  • P : Advanced melanoma patients without BRAF mutations.
  • I : this compound monotherapy.
  • C : Dacarbazine.
  • O : Overall survival at 1 year .

Methodological Guidance

  • Data Contradiction Analysis : Conduct sensitivity analyses in meta-analyses to explore heterogeneity sources (e.g., study design, patient selection) .
  • Real-World Evidence : Use propensity score matching to address confounding in observational studies .
  • Translational Research : Pair clinical trials with correlative studies (e.g., multiplex IHC, RNA sequencing) to uncover resistance mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.